molecular formula C20H20ClN3O3S2 B3474689 5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3474689
M. Wt: 450.0 g/mol
InChI Key: GSSGEFYUYCCVLE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorophenyl group, an ethyl group, and a morpholinyl-oxoethyl sulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Addition of the Ethyl Group: The ethyl group is added via alkylation reactions, typically using ethyl halides in the presence of a base.

    Attachment of the Morpholinyl-Oxoethyl Sulfanyl Moiety: This step involves the reaction of the thieno[2,3-d]pyrimidine derivative with morpholine and oxoethyl sulfanyl reagents under specific conditions to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenated compounds, bases, acids, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl acetic acid
  • 5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl acetic acid
  • 4-{[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-2-24-19(26)17-15(13-3-5-14(21)6-4-13)11-28-18(17)22-20(24)29-12-16(25)23-7-9-27-10-8-23/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGEFYUYCCVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

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